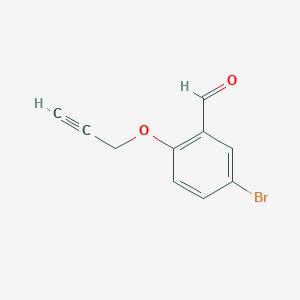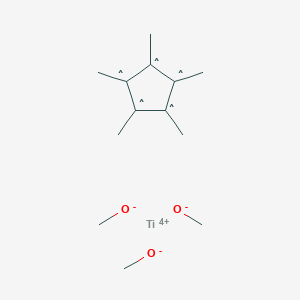
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)” is a complex compound with the molecular formula C13H24O3Ti+ . It is also known as Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) . The compound is composed of a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands.
Synthesis Analysis
Monocyclopentadienyltitanium complexes, including those with pentamethylcyclopentadienyl ligands, are synthesized through reactions involving TiCl4 and specific organic ligands. For example, Flores et al. (1996) describe the synthesis of titanium compounds for polymerization applications, highlighting the role of ligand structure in complex formation and reactivity.
Molecular Structure Analysis
The molecular structure of these titanium complexes often features a tetrahedral or distorted tetrahedral geometry around the titanium center. For instance, the work by Lee and Kim (2011) on a dinuclear titanium complex showcases the coordination environment and structural details of titanium bonded to pentamethylcyclopentadienyl and methanolate ligands.
Chemical Reactions Analysis
Titanium complexes with pentamethylcyclopentadienyl ligands engage in various chemical reactions, including polymerization and hydrolysis. The specificity of these reactions is influenced by the ligands and the titanium center’s electronic and steric environment. The synthesis and reactivity of such complexes towards olefins and other substrates have been detailed, showcasing their potential in catalysis and organic synthesis.
Physical And Chemical Properties Analysis
The physical properties of “Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)” include a molecular weight of 276.19 g/mol . The compound has a formal charge of +1 . The compound’s chemical properties, including reactivity, catalytic activity, and reaction pathways, are pivotal for understanding and utilizing these titanium complexes in synthetic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs): are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are known for their high porosity and potential applications in gas storage, separation, and catalysis . The subject compound can be utilized in the synthesis of MOFs due to its titanium center, which can act as a connecting node, while the organic components may serve as linkers.
Catalysis in Polymerization
Titanium complexes have been widely studied for their catalytic properties, particularly in polymerization reactions . The titanium(4+) ion in the compound can act as a Lewis acid catalyst, facilitating the polymerization of olefins and other monomers to create various polymers with desired properties.
Dye-Sensitized Solar Cells
The compound has potential applications in the development of dye-sensitized solar cells (DSSCs) . DSSCs are a type of thin-film solar cell that are cost-effective and easy to manufacture. The titanium component can be used as a photoanode material, improving the cell’s efficiency by enhancing electron transport.
CO2 Capture and Separation
Research has indicated that titanium-based MOFs can exhibit excellent CO2 adsorption capacity . This is particularly relevant for carbon capture technologies, where the compound could be used to selectively adsorb CO2 from industrial emissions, thereby contributing to greenhouse gas reduction efforts .
Chemical Synthesis
The compound can be involved in various chemical synthesis processes. Its reactivity can be harnessed to create complex molecules for pharmaceuticals, agrochemicals, and other industrial chemicals. The titanium center can facilitate bond formation and cleavage, leading to diverse synthetic pathways.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) involves the reaction between 1,2,3,4,5-pentamethylcyclopentane and titanium tetrachloride in the presence of methanol. The reaction is carried out under reflux and the resulting product is isolated through filtration and drying.", "Starting Materials": [ "1,2,3,4,5-pentamethylcyclopentane", "titanium tetrachloride", "methanol" ], "Reaction": [ "Step 1: Add 1,2,3,4,5-pentamethylcyclopentane to a round bottom flask.", "Step 2: Add titanium tetrachloride to the flask and stir the mixture for 30 minutes.", "Step 3: Add methanol to the flask and reflux the mixture for 4 hours.", "Step 4: Filter the resulting product and wash it with methanol.", "Step 5: Dry the product under vacuum to obtain Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)." ] } | |
CAS-Nummer |
123927-75-3 |
Produktname |
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) |
Molekularformel |
C13H24O3Ti+ |
Molekulargewicht |
276.19 g/mol |
InChI |
InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |
InChI-Schlüssel |
GQQYDESAAOEXPK-UHFFFAOYSA-N |
SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Kanonische SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



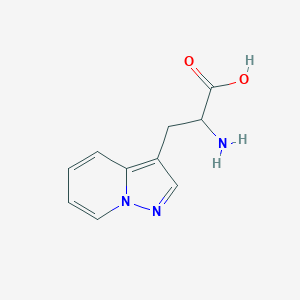
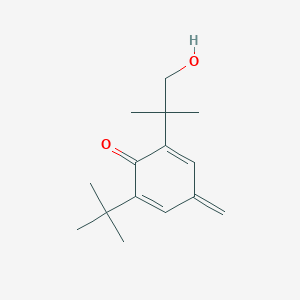
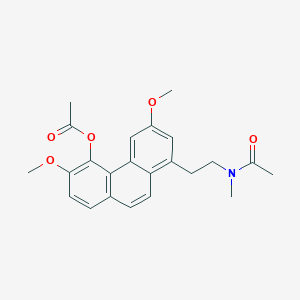
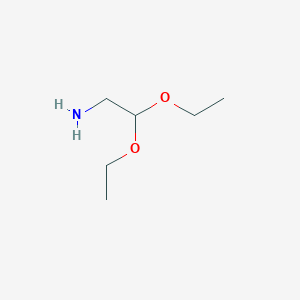
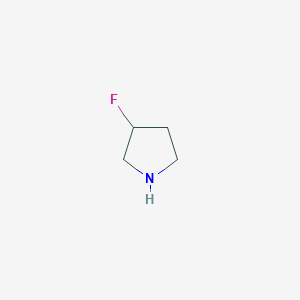
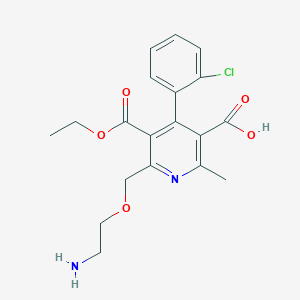
![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)
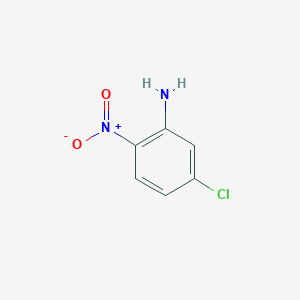
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)
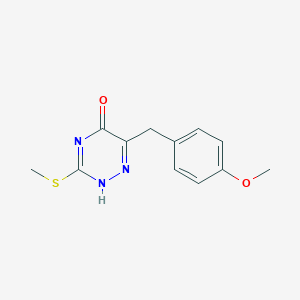
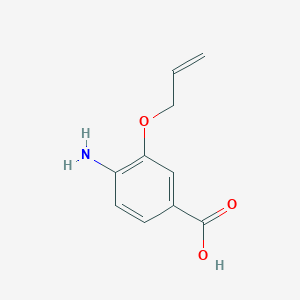
![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)
